molecular formula C20H23N3O3S B11089934 1-Allyl-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-Allyl-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11089934
M. Wt: 385.5 g/mol
InChI Key: FXAUMZXMMDRHJZ-UHFFFAOYSA-N
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Description

1-Allyl-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Allyl-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-5’-methyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

5-methyl-1-(2-methylsulfanylethyl)-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C20H23N3O3S/c1-4-10-23-14-8-6-5-7-12(14)20(19(23)26)16-15(13(21-20)9-11-27-3)17(24)22(2)18(16)25/h4-8,13,15-16,21H,1,9-11H2,2-3H3

InChI Key

FXAUMZXMMDRHJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)CC=C)CCSC

Origin of Product

United States

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